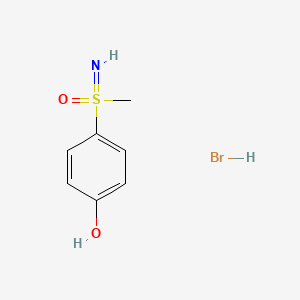
4-(Methylsulfonimidoyl)phenol;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methylsulfonimidoyl)phenol;hydrobromide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a sulfonimidoyl group attached to a phenol ring, with a hydrobromide salt form enhancing its solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfonimidoyl)phenol;hydrobromide typically involves the reaction of 4-hydroxybenzaldehyde with methylsulfonamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
4-(Methylsulfonimidoyl)phenol;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonimidate derivatives.
Reduction: Reduction reactions can convert the sulfonimidoyl group to a sulfonamide.
Substitution: The phenol group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid or halogens.
Major Products Formed
Oxidation: Sulfonimidate derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Nitrated or halogenated phenol derivatives.
科学的研究の応用
4-(Methylsulfonimidoyl)phenol;hydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organosulfur compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases.
Industry: Utilized in the production of polymers and other industrial materials
作用機序
The mechanism of action of 4-(Methylsulfonimidoyl)phenol;hydrobromide involves its interaction with specific molecular targets, such as enzymes. The sulfonimidoyl group can form covalent bonds with active site residues, inhibiting enzyme activity. This interaction disrupts normal biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
4-(S-Methylsulfonimidoyl)phenol: Similar structure but with a different sulfonimidoyl configuration.
Sulfonimidates: A broader class of compounds with similar sulfur (VI) centers.
Uniqueness
4-(Methylsulfonimidoyl)phenol;hydrobromide is unique due to its specific sulfonimidoyl configuration and hydrobromide salt form, which enhance its solubility and stability. This makes it particularly suitable for certain industrial and therapeutic applications.
生物活性
4-(Methylsulfonimidoyl)phenol;hydrobromide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C7H10BrN1O2S1
- Molecular Weight : 251.13 g/mol
The compound has been identified as a selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition is crucial for regulating the cell cycle and can lead to the suppression of abnormal cell proliferation, making it a candidate for cancer therapy .
Anticancer Properties
Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines. The compound has shown efficacy in:
- Breast Cancer : Inhibition of CDK2 leads to reduced proliferation in Rb-positive breast cancer cells.
- Prostate Cancer : Demonstrated activity against androgen-resistant prostate cancer cells.
- Colon Cancer : Effective in reducing tumor growth in metastatic colon cancer models .
Case Studies
-
In Vitro Studies :
- A study highlighted the compound's ability to induce apoptosis in human cancer cell lines through CDK2 inhibition, leading to cell cycle arrest at the G1 phase .
- Another investigation revealed that treatment with this compound resulted in decreased expression of proliferative markers such as Ki-67 and increased levels of apoptotic markers like cleaved caspase-3 .
- In Vivo Studies :
Data Table: Biological Activity Overview
| Activity | Effect | Cancer Type |
|---|---|---|
| CDK2 Inhibition | Reduced cell proliferation | Breast Cancer |
| Apoptosis Induction | Increased apoptotic markers | Prostate Cancer |
| Tumor Regression | Significant reduction in tumor size | Colon Cancer |
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound indicate high oral bioavailability (over 70%) and metabolic stability, making it suitable for further clinical development. Safety studies have shown a favorable profile with minimal toxicity at therapeutic doses .
特性
IUPAC Name |
4-(methylsulfonimidoyl)phenol;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S.BrH/c1-11(8,10)7-4-2-6(9)3-5-7;/h2-5,8-9H,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJFPHVAESHXNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=CC=C(C=C1)O.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













